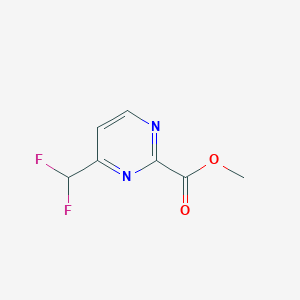

Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate

Description

Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate is a fluorinated pyrimidine derivative characterized by a difluoromethyl (-CF$2$H) substituent at the 4-position and a methyl ester (-COOCH$3$) at the 2-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal and agrochemical research due to their structural versatility and bioactivity. The introduction of fluorine atoms, particularly in the form of difluoromethyl groups, enhances physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets .

Properties

IUPAC Name |

methyl 4-(difluoromethyl)pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-13-7(12)6-10-3-2-4(11-6)5(8)9/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYSCSBYNOJUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate typically involves the reaction of appropriate pyrimidine precursors with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate is used as a building block in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have demonstrated potential as neuroprotective and anti-neuroinflammatory agents, offering a precise target for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Fluorinated compounds often exhibit enhanced pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. Preliminary studies suggest potential applications, and further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.

Neuroprotective and Anti-Neuroinflammatory Activity

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, NMR, NMR, and single X-Ray diffraction analysis. The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound is primarily linked to its structural characteristics. Researchers have conducted structure-activity relationship (SAR) studies on pyrimidine derivatives to optimize their properties as inhibitors . For example, variations at the R3 substituent of pyrimidine-4-carboxamide derivatives revealed that replacing a morpholine group with a smaller, more polar (S)-3-hydroxypyrrolidine group significantly increased activity when combined with an optimal R2 substituent .

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- The difluoromethyl group (-CF$2$H) offers intermediate electronegativity and steric bulk compared to trifluoromethyl (-CF$3$) and non-fluorinated substituents. This balance may improve target selectivity and reduce toxicity .

- Ethyl ester analogs (e.g., ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate) demonstrate the impact of ester chain length on solubility and bioavailability .

Challenges :

- The reduction of ester groups (e.g., LiAlH$_4$) may inadvertently alter adjacent functional groups, as observed in , where the benzimidazole ring’s aromaticity was temporarily disrupted .

- Hydrolysis of esters (e.g., using LiOH) is a common step to generate carboxylic acid derivatives, but reaction conditions must be optimized to preserve fluorine substituents .

Biological Activity

Methyl 4-(difluoromethyl)pyrimidine-2-carboxylate is a fluorinated pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential neuroprotective and anti-neuroinflammatory properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Compound Overview

- Chemical Formula : C7H6F2N2O2

- Molecular Weight : 188.13 g/mol

- Structure : The compound features a pyrimidine ring with a difluoromethyl group at the 4-position and a carboxylate ester at the 2-position. The presence of fluorine enhances its chemical stability and biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics, particularly its fluorinated nature which often leads to enhanced pharmacological properties. Key findings include:

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may be effective in protecting neuronal cells from damage caused by neurodegenerative diseases, ischemic strokes, and traumatic brain injuries. Research has shown that these compounds can improve cell viability and reduce inflammation in neuronal cultures.

- Anti-inflammatory Properties : The compound is being investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating various inflammatory diseases. In vitro assays have demonstrated significant reductions in pro-inflammatory cytokines when treated with this compound.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step organic reactions, which allow for structural modifications. The following methods are commonly employed:

- Synthesis of Triazole-Pyrimidine Hybrids : A series of novel triazole-pyrimidine-based compounds were synthesized using this compound as a precursor. These hybrids were characterized using techniques such as mass spectrometry, NMR spectroscopy, and X-ray diffraction.

-

Biological Assays : The neuroprotective and anti-inflammatory activities were evaluated through various assays including:

- Cell Viability Assay (MTT)

- Enzyme-linked Immunosorbent Assay (ELISA)

- Quantitative Real-Time PCR (qRT-PCR)

- Western Blotting

- Molecular Docking Studies

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparisons with similar compounds reveal insights into how structural modifications can influence efficacy:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate | C7H5F3N2O2 | Contains trifluoromethyl group; higher lipophilicity |

| Methyl 4-fluoropyrimidine-2-carboxylate | C7H6FN2O2 | Single fluorine substitution; different reactivity |

| Methyl 5-(difluoromethyl)pyrimidine-2-carboxylate | C7H6F2N2O2 | Substituted at the 5-position; distinct biological properties |

The unique substitution pattern of this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds, making it an attractive candidate for further research in drug development.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In vivo studies have demonstrated that this compound can significantly reduce neuronal loss in models of ischemic stroke, suggesting its potential as a protective agent against cerebral ischemia.

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .

- Pharmacokinetic Profiles : Studies indicate favorable pharmacokinetic properties, including adequate oral bioavailability and low toxicity profiles in preliminary animal tests, supporting its potential for therapeutic use .

Q & A

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for fluorinated pyrimidines?

- Methodological Answer : Reconcile differences by validating force field parameters (e.g., fluorine van der Waals radii) and solvation models (e.g., explicit vs. implicit). Use free-energy perturbation (FEP) to quantify binding energy errors. Experimentally, crystallize target-ligand complexes to identify unmodeled interactions (e.g., halogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.